molecular formula C17H13NO6 B14917803 (E)-4-(3-(4-Methoxy-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid

(E)-4-(3-(4-Methoxy-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B14917803
M. Wt: 327.29 g/mol
InChI Key: LRHUXBQHFYKRMD-XBXARRHUSA-N
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Description

(E)-4-(3-(4-Methoxy-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(4-Methoxy-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves a multi-step process One common method starts with the nitration of 4-methoxyacetophenone to introduce the nitro group This is followed by a Claisen-Schmidt condensation reaction with benzaldehyde to form the enone structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(4-Methoxy-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of 4-(3-(4-Hydroxy-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid.

    Reduction: Formation of 4-(3-(4-Methoxy-3-aminophenyl)-3-oxoprop-1-en-1-yl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-4-(3-(4-Methoxy-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-4-(3-(4-Methoxy-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the modulation of signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.

    4-(3-(4-Nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

Uniqueness

(E)-4-(3-(4-Methoxy-3-nitrophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to the presence of both methoxy and nitro groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C17H13NO6

Molecular Weight

327.29 g/mol

IUPAC Name

4-[(E)-3-(4-methoxy-3-nitrophenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C17H13NO6/c1-24-16-9-7-13(10-14(16)18(22)23)15(19)8-4-11-2-5-12(6-3-11)17(20)21/h2-10H,1H3,(H,20,21)/b8-4+

InChI Key

LRHUXBQHFYKRMD-XBXARRHUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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